
8,18-Dihydroxypentacosane-6,10,16,20-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,18-Dihydroxypentacosane-6,10,16,20-tetrone is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl and ketone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,18-Dihydroxypentacosane-6,10,16,20-tetrone typically involves multi-step organic reactions. One common method includes the oxidation of a precursor molecule, such as pentacosane, using strong oxidizing agents like potassium permanganate or chromium trioxide. The reaction conditions often require controlled temperatures and pH levels to ensure the selective formation of the desired hydroxyl and ketone groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts can enhance the efficiency of the oxidation process.
Análisis De Reacciones Químicas
Types of Reactions
8,18-Dihydroxypentacosane-6,10,16,20-tetrone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional ketone or carboxyl groups.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, resulting in polyhydroxylated compounds.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide, and alkylating agents such as alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of polyhydroxylated derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
8,18-Dihydroxypentacosane-6,10,16,20-tetrone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems or as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 8,18-Dihydroxypentacosane-6,10,16,20-tetrone involves its interaction with various molecular targets. The hydroxyl and ketone groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. In biological systems, this compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pentacosane-6,10,16,20-tetrone: Lacks the hydroxyl groups present in 8,18-Dihydroxypentacosane-6,10,16,20-tetrone, resulting in different chemical reactivity and applications.
Naphthalenetetracarboxylic diimide: A structurally different compound with similar applications in materials science and chemistry.
Uniqueness
This compound is unique due to its combination of hydroxyl and ketone groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, from synthetic chemistry to biological research.
Propiedades
Número CAS |
83662-93-5 |
|---|---|
Fórmula molecular |
C25H44O6 |
Peso molecular |
440.6 g/mol |
Nombre IUPAC |
8,18-dihydroxypentacosane-6,10,16,20-tetrone |
InChI |
InChI=1S/C25H44O6/c1-3-5-8-12-20(26)16-24(30)18-22(28)14-10-7-11-15-23(29)19-25(31)17-21(27)13-9-6-4-2/h24-25,30-31H,3-19H2,1-2H3 |
Clave InChI |
FBUYAFWYGOFFSK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)CC(CC(=O)CCCCCC(=O)CC(CC(=O)CCCCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


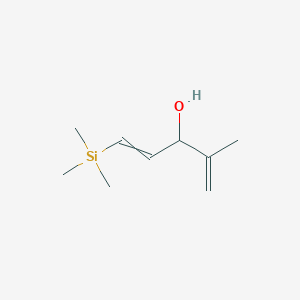
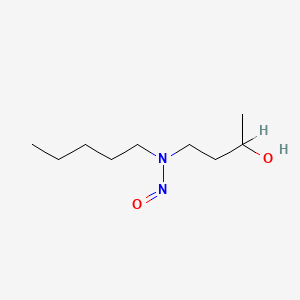
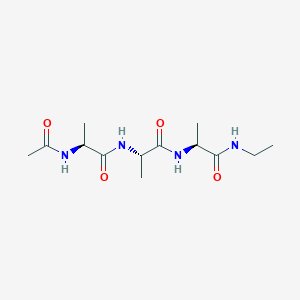
![N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide](/img/structure/B14427071.png)
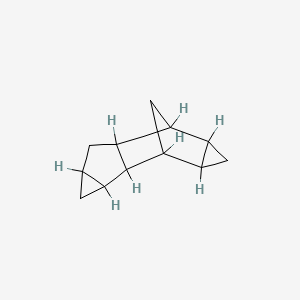
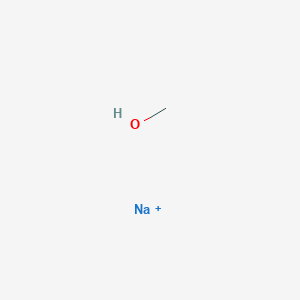
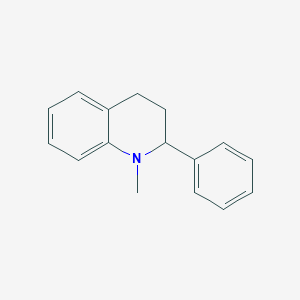



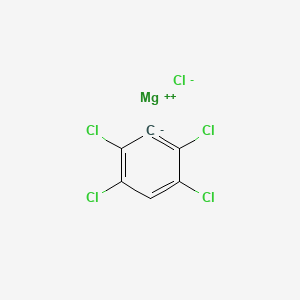

![2,2'-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid)](/img/structure/B14427133.png)

